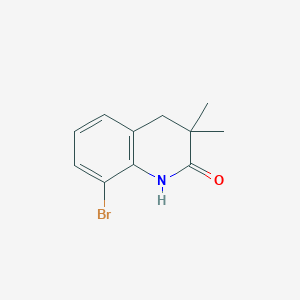
8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with a unique structure and a wide range of applications in scientific research. It is a brominated analogue of the quinoline ring system, which is an important building block for many organic compounds. 8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one has a wide range of potential applications in medicinal chemistry, organic synthesis, and materials science.
Applications De Recherche Scientifique
Photolabile Protecting Groups
The use of brominated hydroxyquinoline, closely related to 8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, as a photolabile protecting group for carboxylic acids has been highlighted. This compound shows greater efficiency in single-photon quantum efficiency compared to other esters and has shown potential for in vivo applications due to its sensitivity to multiphoton-induced photolysis, increased solubility, and low fluorescence, making it useful in biological studies for caging biological messengers (Fedoryak & Dore, 2002).
Metal Chelation and Alzheimer's Disease Research
Research on mixed ligand Cu^2+ complexes of a model therapeutic with Alzheimer's amyloid-β peptide and monoamine neurotransmitters indicates that derivatives of 8-hydroxyquinolines, which share structural similarities with 8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, have significant potential in treating Alzheimer's disease. These compounds show strong metal chaperone activity, ability to disaggregate metal-enriched amyloid plaques, and inhibit Cu/Aβ redox chemistry, suggesting their role in neuroprotective and neuroregenerative effects (Kenche et al., 2013).
Corrosion Inhibition
The synthesis and evaluation of novel 8-hydroxyquinoline derivatives as corrosion inhibitors for mild steel in acidic conditions have been explored. These derivatives demonstrate the ability to protect metals from corrosion, with their effectiveness evaluated using weight loss and electrochemical techniques, indicating potential applications in material science and engineering (Rbaa et al., 2018).
Photophysical Properties
Studies on the photophysical properties of quinoline derivatives have provided insights into their potential use in biological applications. For instance, substituent effects on the sensitivity of quinoline photoremovable protecting groups to one- and two-photon excitation have been investigated, revealing that specific modifications can significantly alter their photochemical and photophysical properties, making them suitable for controlled physiological studies (Davis et al., 2009).
Synthesis and Characterization
Research on the synthesis, characterization, and application of 8-hydroxyquinolinium bromide and its monohydrate has provided valuable information on the molecular structures and properties of these compounds. Such studies contribute to the understanding of their behavior in various chemical environments, potentially leading to novel applications in chemical synthesis and materials science (Szafran et al., 2019).
Propriétés
IUPAC Name |
8-bromo-3,3-dimethyl-1,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-7-4-3-5-8(12)9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIUVNDODFOPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=CC=C2)Br)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2738405.png)
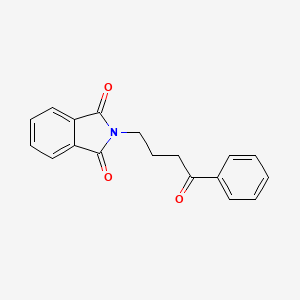


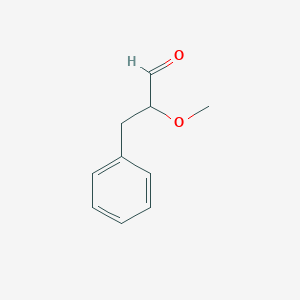
![N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2738416.png)
![1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2738417.png)
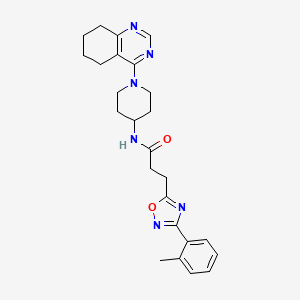
![N-(2,4-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2738419.png)
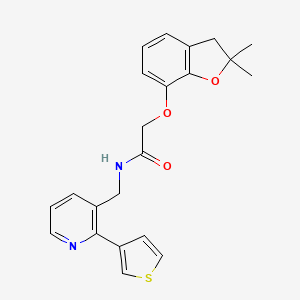
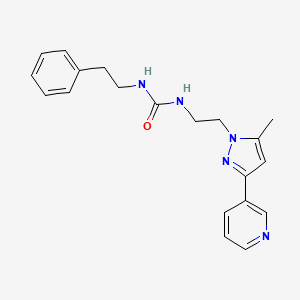
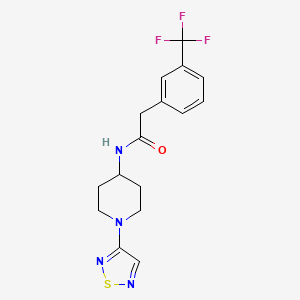
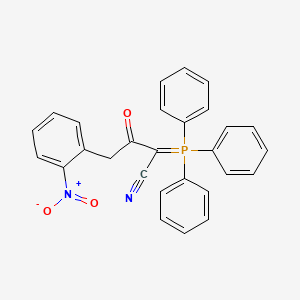
![(5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2738428.png)